4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol
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Overview
Description
4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol is a compound that has been studied for its potential biological activities . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway. It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature . For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For instance, crystallographic data can provide information about the compound’s structure . Additionally, 1H-NMR and 13C-NMR can provide information about the compound’s hydrogen and carbon environments, respectively .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For example, the compound can participate in multicomponent reactions, which are one-step convergent strategies where more than two starting materials combine through covalent bonds to afford a single product .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, elemental analysis can provide information about the compound’s composition .Scientific Research Applications
Phenolic Antioxidants and Inhibition of Enzymatic Activities
Phenolic compounds, like bis(2‐hydroxy‐3‐tert‐butyl‐5‐methylphenyl)methane, have been identified as potent inhibitors of the (Ca2+ + Mg2+‐ATPase of skeletal muscle sarcoplasmic reticulum, showcasing the significant biological activity of phenolic antioxidants. These compounds' effectiveness highlights their potential in modifying biological processes and suggests a broader application in studying enzyme inhibition mechanisms (Sokolove et al., 1986).
Endocrine Disruptor Mechanisms and Toxicity
Bisphenol A (BPA), a similar phenolic compound, has been extensively studied for its endocrine-disruptive effects across various cell signaling pathways. Its ability to induce carcinogenesis, reproductive toxicity, abnormal inflammatory responses, and developmental disorders through different cell signaling pathways underlines the critical need for understanding the molecular mechanisms of phenols and their analogs. This comprehensive review of BPA’s effects across multiple biological processes could guide future research into the specific applications and toxicological impacts of 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol and related compounds (Murata & Kang, 2017).
Bioremediation and Environmental Detoxification
The biodegradation of phenolic environmental pollutants like Bisphenol A using the laccase enzyme from Fusarium incarnatum presents a promising avenue for the bioremediation of this compound. The study by Chhaya and Gupte (2013) demonstrates the potential of enzymatic remediation in addressing the environmental persistence and toxicity of phenolic compounds. Their work suggests an innovative approach to enhancing the biodegradability of hydrophobic phenols, which could be extended to the detoxification of similar compounds (Chhaya & Gupte, 2013).
Catalytic and Material Applications
Research into the catalytic properties of phenolic compounds and their derivatives, including those similar to this compound, has identified their potential in various chemical processes. For instance, the study of Bis (indolyl) methanes as green corrosion inhibitors for mild steel in acidic solutions showcases the versatility of these compounds in both industrial applications and environmental protection (Verma, Singh, & Quraishi, 2016).
Mechanism of Action
Target of Action
The primary target of 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol is the orphan nuclear receptor Nur77 (NR4A1, TR3) . This receptor plays a crucial role in various biological processes, including inflammation, apoptosis, and cancer .
Mode of Action
this compound acts as an antagonist of the Nur77 receptor . It binds to this receptor, inhibiting its activity and leading to various downstream effects. For instance, it can mimic the effect of Nur77 knockdown in non-small-cell lung cancer cells, leading to inhibited cell growth and induced apoptosis .
Biochemical Pathways
The compound’s interaction with the Nur77 receptor affects several biochemical pathways. It induces reactive oxygen species and ER stress in pancreatic cancer cells . Additionally, it inhibits mTORC1 signaling, a key pathway involved in cell growth and proliferation .
Pharmacokinetics
Like other indole derivatives, it is likely to have good bioavailability due to its aromatic nature
Result of Action
The action of this compound results in several molecular and cellular effects. It decreases the expression of survivin, a protein that inhibits apoptosis and promotes cell proliferation . It also decreases the expression of β1- and β3-integrin, blocking integrin-dependent breast cancer cell migration . Furthermore, it decreases the expression of the histone methyltransferase G9A (EHMT2) in a variety of cancer cell lines .
Future Directions
The future directions for research on 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol could involve further exploration of its biological activities and potential therapeutic applications. For instance, its role as a neuroprotectant suggests potential applications in neurodegenerative diseases . Additionally, its involvement in multicomponent reactions suggests potential applications in synthetic chemistry .
Properties
IUPAC Name |
4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c1-15-23(19-7-3-5-9-21(19)26-15)25(17-11-13-18(28)14-12-17)24-16(2)27-22-10-6-4-8-20(22)24/h3-14,25-28H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNWCZUAQGHKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)O)C4=C(NC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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